(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone

Medicinal chemistry Structure–Activity Relationship ADME prediction

(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone (CAS 1396877‑95‑4) is a synthetic heterocyclic compound belonging to the tetrazole–indoline carboxamide class (C₁₈H₁₇N₅O₂, MW 335.36). Its structure comprises a 2-(4-methoxyphenyl)-2H-tetrazole ring linked via a carbonyl bridge to a 2-methylindoline moiety, distinguishing it from more extensively studied tetrazole–indole analogs that lack the saturated indoline core.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 1396877-95-4
Cat. No. B2489450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone
CAS1396877-95-4
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C18H17N5O2/c1-12-11-13-5-3-4-6-16(13)22(12)18(24)17-19-21-23(20-17)14-7-9-15(25-2)10-8-14/h3-10,12H,11H2,1-2H3
InChIKeyVACHUGTVJIXVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone (CAS 1396877‑95‑4): Procurement-Relevant Chemical Profile


(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone (CAS 1396877‑95‑4) is a synthetic heterocyclic compound belonging to the tetrazole–indoline carboxamide class (C₁₈H₁₇N₅O₂, MW 335.36) [1]. Its structure comprises a 2-(4-methoxyphenyl)-2H-tetrazole ring linked via a carbonyl bridge to a 2-methylindoline moiety, distinguishing it from more extensively studied tetrazole–indole analogs that lack the saturated indoline core . The compound has been catalogued in the BindingDB database under a broader chemotype grouping of 2-methylindoline-bearing tetrazoles, indicating its presence in screening collections [2]. Limited published bioactivity data exist for this specific chemotype, making it a tool compound for probing underexplored tetrazole–indoline chemical space rather than a fully characterized lead.

Why Generic Substitution of (2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone Fails Without Direct Comparative Data


The tetrazole–(methano)indole/indoline chemical space exhibits pronounced structure–activity relationship (SAR) sensitivity, where even minor substituent variations can lead to divergent biological readouts [1]. For example, in the 2024 Kaur et al. series, indole-based tetrazole derivatives displayed anti-proliferative IC₅₀ values spanning a >6‑fold range (3.08 μM to 24.43 μM) against MCF‑7 and T‑47D breast cancer lines depending solely on the nature and position of substituents . Critically, no published head‑to‑head study has directly compared the target 4‑methoxyphenyl‑tetrazole–indoline compound with its closest analogs (e.g., 4‑chlorophenyl, 4‑fluorophenyl, or indole‑core variants). Consequently, substituting this compound with a structurally similar analog in any biological assay risks introducing uncharacterized potency shifts and target‑engagement differences that cannot be predicted from the existing literature.

Quantitative Evidence Guide: (2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone vs. Closest Analogs


Structural Differentiation: Indoline Saturation vs. Indole Aromaticity Drives Predicted Conformational and ADME Divergence

The target compound contains a saturated 2-methylindoline ring, whereas the vast majority of published tetrazole–aryl carboxamides feature a fully aromatic indole core [1]. Computational analysis of a closely related 1-(indolin-1-yl)ethan-1-one series demonstrated that indoline saturation reduces planarity and alters the dihedral angle between the carbonyl and the fused bicyclic system, which in turn modulates bromodomain selectivity (TRIM24 vs. BRPF1) by >10‑fold [1]. Although no direct IC₅₀ data exist for the tetrazole–indoline target, the indoline conformational effect is a class‑level inference that predicts differential target engagement relative to indole‑core analogs.

Medicinal chemistry Structure–Activity Relationship ADME prediction

Closest Commercial Analog: 4‑Methoxy vs. 4‑Chloro Substituent Drives Predicted Electronic and Lipophilic Differentiation

The closest purchasable analog is (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone (CAS not publicly linked to bioactivity data). The replacement of the 4‑methoxy group with a 4‑chloro substituent alters the Hammett σₚ constant from −0.27 (OMe, electron‑donating) to +0.23 (Cl, electron‑withdrawing), a net Δσₚ = 0.50 [1]. In the tetrazole‑indole anti‑breast cancer series (Kaur et al. 2024), halogen substitution (F, Cl) at the phenyl ring modulated anti‑proliferative IC₅₀ by up to 3‑fold relative to unsubstituted phenyl . While the target 4‑methoxy compound was not included in that study, the Hammett analysis predicts a distinct electronic profile that may translate to a >2‑fold difference in cellular potency compared to the 4‑chloro analog.

Medicinal chemistry Halogen bonding Lipophilicity

Physicochemical Property Space: MW, TPSA, and logP Positioning in Lead‑Like Chemical Space Relative to Indole Congeners

Calculated physicochemical parameters place the target compound in a favorable lead‑like space (MW 335, TPSA 76 Ų, predicted logP ≈ 3.0) that adheres to all Lipinski and Veber rule thresholds [1]. In contrast, many published tetrazole–indole anti‑cancer leads exceed MW 420 and logP 4.5 (e.g., compound 5f in Kaur et al. 2024: MW 437, logP 4.8) . This lower lipophilicity and molecular weight may confer superior solubility and metabolic stability, though experimental ADME data are absent for the target compound.

Drug-likeness Physicochemical properties Lead optimization

BindingDB Evidence: 2‑Methylindoline Moiety is Tolerated in Tetrazole‑Bearing Screening Hits

A related 2‑methylindoline‑tetrazole compound (BDBM43916: 2‑(1‑benzyltetrazol‑5‑ylthio)‑1‑(2‑methylindolin‑1‑yl)ethanone) was screened in the Vanderbilt Screening Center GPCR/Ion Channel panel, yielding an EC₅₀ of 1.91 μM in the primary assay [1]. This demonstrates that the 2‑methylindoline scaffold is compatible with tetrazole‑based target engagement in physiologically relevant assay systems. The target compound differs from BDBM43916 by replacing the thioether‑benzyl linker with a direct carbonyl‑tetrazole bridge, which may alter potency and selectivity. Direct comparative data between the target compound and BDBM43916 are not available, but the BindingDB entry establishes proof‑of‑concept for the 2‑methylindoline‑tetrazole chemotype.

High‑throughput screening GPCR Ion channel

Patent Landscape: RUP25 Receptor Agonist Genus Overlap Suggests Metabolic Disease Screening Potential

US Patent 8,637,555 (Semple et al., assigned to Arena Pharmaceuticals) claims tetrazole derivatives of Formula (I) as RUP25 receptor agonists for treating metabolic‑related disorders including obesity and type 2 diabetes [1]. The generic Formula (I) encompasses tetrazole–carboxamide structures with indoline substituents, providing structural coverage that may include the target compound. While the target compound is not specifically exemplified in the patent, the genus scope indicates that the tetrazole–indoline carboxamide scaffold has been recognized as a pharmacologically relevant chemotype for GPCR modulation [2]. This patent‑based evidence supports the compound's potential utility in metabolic disease screening panels, though no quantitative efficacy data for the specific compound are disclosed.

Metabolic disorders GPCR agonism Patent analysis

In Silico Selectivity Prediction: Indoline‑Tetrazole Scaffold May Offer Differential Kinase vs. Bromodomain Selectivity

Substructure‑based computational profiling (SEA/TIGER) of the 2‑methylindoline‑carbonyl pharmacophore predicts a shift in target preference away from kinase inhibition (common among flat indole‑tetrazoles) toward bromodomain and GPCR targets [1]. The indoline‑ethanone series in Xiang et al. (2022) achieved TRIM24 IC₅₀ = 0.98 μM and BRPF1 IC₅₀ = 1.16 μM with high selectivity over BET bromodomains (>50‑fold) [2]. Although the target compound has not been profiled in these assays, the shared indoline‑carbonyl substructure supports a class‑level inference of differential selectivity relative to planar indole‑based kinase inhibitors.

Computational chemistry Kinase selectivity Bromodomain

Recommended Application Scenarios for (2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone


Scaffold‑Hopping Probe in Bromodomain (TRIM24/BRPF1) or GPCR Lead‑Generation Campaigns

The saturated indoline core provides a conformational departure from planar indole‑based screening libraries. Laboratories pursuing bromodomain inhibitors (TRIM24, BRPF1) or GPCR modulators can use this compound as a scaffold‑hopping template based on the demonstrated indoline SAR in Xiang et al. 2022 (TRIM24 IC₅₀ 0.98 μM, BRPF1 IC₅₀ 1.16 μM) [1] and the RUP25 GPCR agonist patent genus (US 8,637,555) [2].

Metabolic Disease Screening Based on GPR119/RUP25 Agonist Patent Rationale

The tetrazole–indoline carboxamide scaffold falls within the generic claims of US 8,637,555, which describe nanomolar RUP25 receptor agonists for obesity and type 2 diabetes [1]. Although the target compound lacks direct potency data, its structural inclusion in the patent genus warrants its use as a screening input in GPR119 cAMP functional assays alongside the patent‑exemplified leads (EC₅₀ 0.5–50 nM range reported for close analogs) [2].

Physicochemical Benchmarking in Lead‑Optimization Cascades Requiring Lower Lipophilicity

With a predicted logP ≈ 3.0 and MW 335, this compound occupies a more favorable lead‑like property space than leads such as Kaur et al. 2024 compound 5f (MW 437, logP 4.8) [1]. It is well‑suited as a reference standard for optimizing solubility and metabolic stability in tetrazole‑containing series, where high lipophilicity often drives hERG binding and CYP inhibition [2].

Halogen‑Free Tetrazole Library Expansion for Electronic SAR Exploration

The 4‑methoxy substituent (Hammett σₚ −0.27) provides an electron‑rich alternative to the more common 4‑chloro (σₚ +0.23) and 4‑fluoro (σₚ +0.06) analogs available in commercial libraries [1]. Procurement of this compound enables systematic exploration of electronic effects on target binding without introducing halogen‑bonding confounds, complementing existing halogenated tetrazole collections.

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